
2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridin-3-ylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:
Inhibition of Enzymes: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxamide: A simpler analog without the 2,4-dimethoxyphenyl and pyridin-3-yl groups.
2-(2,4-dimethoxyphenyl)quinoline: Lacks the carboxamide and pyridin-3-yl groups.
N-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the 2,4-dimethoxyphenyl group.
Uniqueness
2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of both the 2,4-dimethoxyphenyl and pyridin-3-yl groups, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
属性
分子式 |
C23H19N3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-N-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-28-16-9-10-18(22(12-16)29-2)21-13-19(17-7-3-4-8-20(17)26-21)23(27)25-15-6-5-11-24-14-15/h3-14H,1-2H3,(H,25,27) |
InChI 键 |
UPQRUIUPWZPQSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


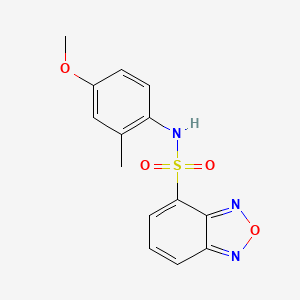
![7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952368.png)
![6,7-Dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952385.png)
![N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B14952393.png)
![(2Z)-6-(2-chlorobenzyl)-2-(3-methoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14952400.png)
![(5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14952401.png)
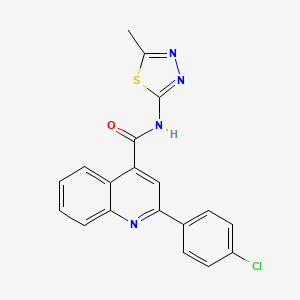
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952408.png)
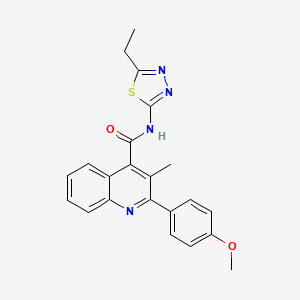
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14952425.png)
![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B14952431.png)
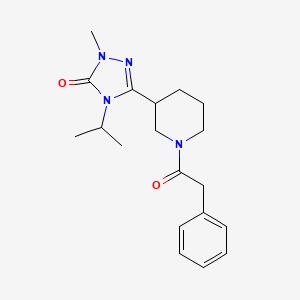
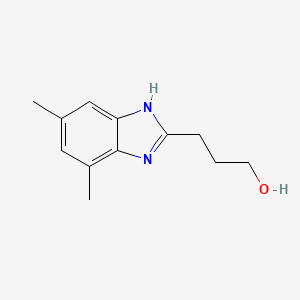
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952455.png)
